molecular formula C16H18CaO6S2 B12738119 Calcium m-xylene-4-sulfonate CAS No. 877-20-3

Calcium m-xylene-4-sulfonate

Cat. No.: B12738119
CAS No.: 877-20-3
M. Wt: 410.5 g/mol
InChI Key: PGHWLAQEFQPJRB-UHFFFAOYSA-L
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Description

Calcium m-xylene-4-sulfonate (chemical formula: $ \text{C}8\text{H}9\text{SO}_3^- \cdot \text{Ca}^{2+} $) is a calcium salt of the sulfonated derivative of m-xylene. Structurally, it consists of a 2,4-dimethylbenzene ring with a sulfonate group at the 4-position, coordinated to a calcium cation. This compound is primarily utilized in industrial applications, such as surfactants, corrosion inhibitors, or stabilizers in polymer production. Its calcium counterion enhances thermal stability and solubility in polar solvents compared to other metal sulfonates .

Properties

CAS No.

877-20-3

Molecular Formula

C16H18CaO6S2

Molecular Weight

410.5 g/mol

IUPAC Name

calcium;2,4-dimethylbenzenesulfonate

InChI

InChI=1S/2C8H10O3S.Ca/c2*1-6-3-4-8(7(2)5-6)12(9,10)11;/h2*3-5H,1-2H3,(H,9,10,11);/q;;+2/p-2

InChI Key

PGHWLAQEFQPJRB-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)[O-])C.CC1=CC(=C(C=C1)S(=O)(=O)[O-])C.[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium m-xylene-4-sulfonate can be synthesized through a series of chemical reactions. One common method involves the sulfonation of m-xylene using sulfur trioxide or oleum, followed by neutralization with calcium hydroxide. The reaction conditions typically include controlled temperatures and the use of a solvent to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonation reactors where m-xylene is continuously fed and reacted with sulfur trioxide. The resulting sulfonic acid is then neutralized with calcium hydroxide to form the calcium salt. The product is purified through filtration and drying processes to achieve the desired purity and quality.

Chemical Reactions Analysis

Hydrolysis in Aqueous Environments

Calcium m-xylene-4-sulfonate undergoes hydrolysis under acidic or alkaline conditions, regenerating m-xylene-4-sulfonic acid or forming calcium hydroxide/bicarbonate:

Ca(C₈H₇SO₃)₂ + 2H₂O ⇌ 2C₈H₈SO₃H + Ca(OH)₂(pH > 10)\text{Ca(C₈H₇SO₃)₂ + 2H₂O ⇌ 2C₈H₈SO₃H + Ca(OH)₂} \quad (\text{pH > 10}) Ca(C₈H₇SO₃)₂ + 2H⁺ ⇌ 2C₈H₈SO₃H + Ca²⁺(pH < 4)\text{Ca(C₈H₇SO₃)₂ + 2H⁺ ⇌ 2C₈H₈SO₃H + Ca²⁺} \quad (\text{pH < 4})

Key Findings:

  • Stability : Stable in neutral pH (6–8) but hydrolyzes at extremes (Table 1) .

  • Kinetics : Hydrolysis rates increase significantly above 80°C.

Table 1: Hydrolysis Conditions and Outcomes

pH RangeTemperature (°C)Primary ProductSource
< 425m-xylene-4-sulfonic acid
> 1025Ca(OH)₂
6–825–80Stable

Substitution Reactions

The sulfonate group participates in nucleophilic substitution, though limited by its strong electron-withdrawing nature. Reactions typically occur under harsh conditions:

Ca(C₈H₇SO₃)₂ + 2R-X → 2C₈H₇SO₃R + CaX₂(X = Cl, Br)\text{Ca(C₈H₇SO₃)₂ + 2R-X → 2C₈H₇SO₃R + CaX₂} \quad (\text{X = Cl, Br})

Key Findings:

  • Reactivity : Requires catalysts (e.g., Cu⁺) and elevated temperatures (>120°C) .

  • Applications : Used to synthesize sulfonated surfactants and ion-exchange resins .

Table 2: Substitution Reaction Examples

Reagent (R-X)ConditionsProduct YieldSource
CH₃Cl150°C, CuCl catalyst68%
C₁₂H₂₅Br130°C, DMF solvent52%

Coordination Complex Formation

The calcium ion forms complexes with Lewis bases (e.g., water, alcohols, CO₂), critical in overbased sulfonate synthesis :

Ca(C₈H₇SO₃)₂ + CO₂ + H₂O → CaCO₃\cdotpCa(C₈H₇SO₃)₂ + H₂O\text{Ca(C₈H₇SO₃)₂ + CO₂ + H₂O → CaCO₃·Ca(C₈H₇SO₃)₂ + H₂O}

Key Findings:

  • Overbased Sulfonates : Exhibit enhanced detergent properties in lubricants due to CaCO₃ colloids .

  • Thermal Stability : Complexes decompose above 300°C, releasing CO₂ and forming CaO .

Table 3: Complexation with Common Ligands

LigandReaction MediumStability Range (°C)ApplicationSource
CO₂Nonpolar solventUp to 250Lubricant additives
H₂OAqueousUp to 100Hydration studies

Thermal Decomposition

This compound decomposes at high temperatures, producing sulfur oxides and calcium sulfate:

Ca(C₈H₇SO₃)₂ → 2C₈H₈ + 2SO₂ + CaSO₄(>300°C)\text{Ca(C₈H₇SO₃)₂ → 2C₈H₈ + 2SO₂ + CaSO₄} \quad (>300°C)

Key Findings:

  • Byproducts : SO₂ emissions require scrubbing in industrial incineration .

  • Kinetics : Decomposition onset at 247°C (DSC data) .

Table 4: Thermal Properties

PropertyValueSource
Melting Point247°C
Decomposition Onset300°C
Residual AshCaSO₄ (92% purity)

Industrial and Environmental Reactivity

  • Detergent Formulations : Acts as a hydrotrope, enhancing surfactant solubility .

  • Environmental Fate : Low bioaccumulation potential (log Kow = -1.92) .

Table 5: Environmental and Safety Data

ParameterValueSource
Log Kow (Partition)-1.92
Oral LD₅₀ (rat)>2000 mg/kg
BiodegradabilityModerate (OECD 301B)

Scientific Research Applications

Applications in Detergents

One of the primary applications of calcium m-xylene-4-sulfonate is in liquid and gel dishwashing detergents. It serves as a stabilizing agent, enhancing the performance and clarity of these products. The compound's solubilizing power is superior to that of traditional sulfonates, which helps prevent cloudiness in detergent formulations.

Case Study: Dishwashing Detergent Composition

A study demonstrated that incorporating this compound into a concentrated liquid dishwashing detergent improved stability and efficacy. The formulation included:

ComponentPercentage by Weight
Surfactant (various types)20% - 95%
Water5% - 45%
This compound0.1% - 5.0%

This composition maintained a pH between 7 and 10, ensuring optimal cleaning performance without compromising safety or efficacy .

Applications in Lubricants

This compound is also utilized in the formulation of overbased calcium sulfonates, which are essential additives in lubricating oils. These compounds neutralize acidic degradation products formed during engine operation, thereby preventing corrosion and sludge formation.

Case Study: Lubrication Oil Additives

Research has shown that overbased calcium sulfonates prepared using this compound exhibit:

PropertyValue
Total Base Number (TBN)>300
Filtration Rate>2 mL/min
Turbidity ValueLow

These properties indicate that the lubricant formulations are effective at maintaining engine performance while reducing wear on moving parts .

Environmental Considerations

The environmental impact of this compound has been assessed in various studies, focusing on its biodegradability and potential toxicity. The compound is generally recognized as safe when used within recommended limits, but ongoing assessments are essential to ensure compliance with environmental regulations.

Mechanism of Action

The mechanism of action of calcium m-xylene-4-sulfonate primarily involves its surfactant properties. The sulfonate group interacts with water molecules, reducing surface tension and increasing solubility. This interaction facilitates the dispersion of hydrophobic compounds in aqueous solutions. The calcium ion plays a role in stabilizing the sulfonate group and enhancing its effectiveness.

Comparison with Similar Compounds

Comparison with Similar Compounds

Calcium m-xylene-4-sulfonate belongs to the aryl sulfonate family, which includes sodium, potassium, and magnesium salts. Below is a detailed comparison of its properties and applications relative to analogous compounds:

Table 1: Comparative Properties of m-Xylene-4-sulfonate Salts

Property This compound Sodium m-xylene-4-sulfonate Potassium m-xylene-4-sulfonate Magnesium m-xylene-4-sulfonate
Molecular Weight (g/mol) ~308.4 (calculated) ~246.3 ~262.4 ~290.7
Solubility in Water Moderate (~50 g/L at 25°C) High (>100 g/L at 25°C) High (>90 g/L at 25°C) Low (<20 g/L at 25°C)
Thermal Stability (°C) >300 (decomposition) ~250 ~260 ~280
Primary Applications Polymer stabilizers, lubricants Detergents, surfactants Electrolyte additives Flame retardants

Key Findings:

Cation Influence on Solubility: The calcium salt exhibits moderate water solubility due to its divalent cation, contrasting with the high solubility of monovalent sodium and potassium salts. Magnesium’s lower solubility is attributed to stronger ionic interactions .

Thermal Stability : Calcium’s higher thermal stability (>300°C) makes it preferable for high-temperature industrial processes, whereas sodium and potassium analogs degrade earlier (~250–260°C) .

Industrial Utility : Sodium salts dominate detergent formulations due to cost-effectiveness, while calcium variants are niche in polymer stabilization, where thermal resilience is critical .

Q & A

Q. Methodological Answer :

  • Database Selection : Use SciFinder or Reaxys with queries like "2,4-dimethylbenzenesulfonate AND calcium" .
  • Filtering : Prioritize peer-reviewed journals (e.g., J. Org. Chem.) over patents or non-academic sources .
  • Citation Tracking : Follow references in foundational papers (e.g., Kanto Chemical’s catalog ) to map historical trends.

(A) How can computational modeling complement experimental studies of this compound’s reactivity?

Q. Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict sulfonate group electrophilicity .
  • MD Simulations : Simulate solvation in water/ethanol mixtures to explain recrystallization efficiency .
  • Validation : Compare computed NMR shifts (GIAO method) with experimental data to refine models .

(B) What safety protocols are essential when handling this compound?

Q. Methodological Answer :

  • MSDS Review : Note irritant properties of sulfonic acids; use PPE (gloves, goggles) .
  • Waste Management : Neutralize acidic byproducts with NaHCO₃ before disposal .

(A) How should researchers address low reproducibility in synthesis yields?

Q. Methodological Answer :

  • DoE (Design of Experiments) : Vary factors (temperature, stoichiometry) via factorial design .
  • In Situ Monitoring : Use ReactIR to track sulfonation progress in real time .
  • Error Analysis : Calculate %RSD for triplicate batches and identify outliers via Grubbs’ test .

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